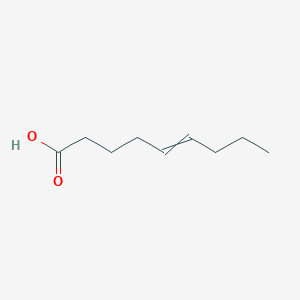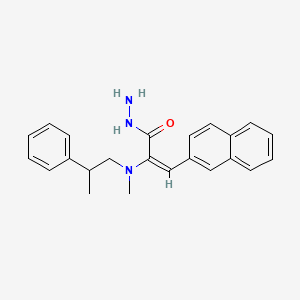
N-Methyl-N-(alpha-methylphenethyl)glycine 2-(2-naphthylmethylene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(alpha-methylphenethyl)glycine 2-(2-naphthylmethylene)hydrazide is a complex organic compound with a unique structure that combines elements of glycine, phenethyl, and naphthyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(alpha-methylphenethyl)glycine 2-(2-naphthylmethylene)hydrazide typically involves multiple steps, starting with the preparation of the glycine derivative. The process includes:
N-Methylation of Glycine: This step involves the methylation of glycine using methyl iodide in the presence of a base such as sodium hydroxide.
Formation of the Phenethyl Derivative: The alpha-methylphenethyl group is introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.
Condensation with 2-Naphthylmethylene Hydrazide: The final step involves the condensation of the N-methyl-N-(alpha-methylphenethyl)glycine with 2-naphthylmethylene hydrazide under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(alpha-methylphenethyl)glycine 2-(2-naphthylmethylene)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the glycine or phenethyl moieties using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted glycine or phenethyl derivatives.
Scientific Research Applications
N-Methyl-N-(alpha-methylphenethyl)glycine 2-(2-naphthylmethylene)hydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of novel materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-N-(alpha-methylphenethyl)glycine 2-(2-naphthylmethylene)hydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
N-Methylglycine: A simpler derivative with similar structural features.
N-Phenethylglycine: Another related compound with a phenethyl group.
2-Naphthylmethylene Hydrazide: A component of the target compound with distinct properties.
Uniqueness
N-Methyl-N-(alpha-methylphenethyl)glycine 2-(2-naphthylmethylene)hydrazide is unique due to its combination of glycine, phenethyl, and naphthyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
72606-64-5 |
|---|---|
Molecular Formula |
C23H25N3O |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
(E)-2-[methyl(2-phenylpropyl)amino]-3-naphthalen-2-ylprop-2-enehydrazide |
InChI |
InChI=1S/C23H25N3O/c1-17(19-8-4-3-5-9-19)16-26(2)22(23(27)25-24)15-18-12-13-20-10-6-7-11-21(20)14-18/h3-15,17H,16,24H2,1-2H3,(H,25,27)/b22-15+ |
InChI Key |
VKAIUXWMSOGSLP-PXLXIMEGSA-N |
Isomeric SMILES |
CC(CN(C)/C(=C/C1=CC2=CC=CC=C2C=C1)/C(=O)NN)C3=CC=CC=C3 |
Canonical SMILES |
CC(CN(C)C(=CC1=CC2=CC=CC=C2C=C1)C(=O)NN)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




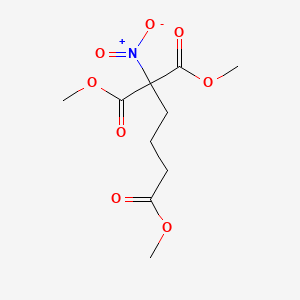
![1-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B14473467.png)
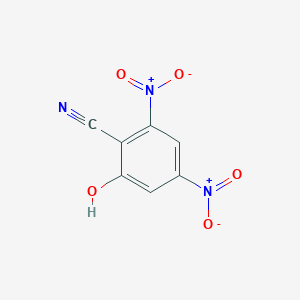
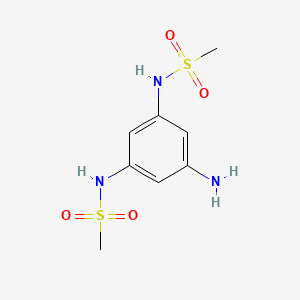
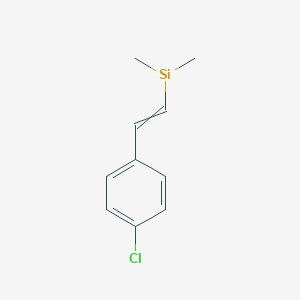
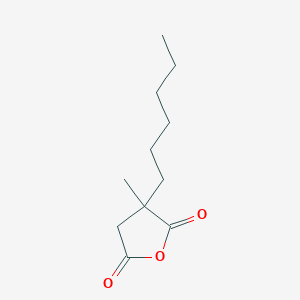

![2-[2-[6-[2-(2-Hydroxyethoxy)ethylimino]hexylideneamino]ethoxy]ethanol](/img/structure/B14473504.png)
![(4-Nitrophenyl)(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone](/img/structure/B14473512.png)

